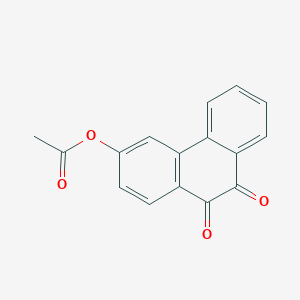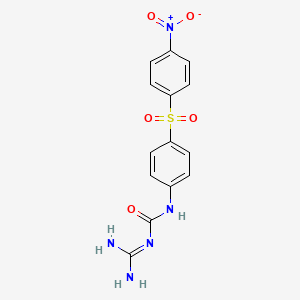
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- is a synthetic organic compound that belongs to the class of urea derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- typically involves the reaction of an appropriate amine with an isocyanate intermediate. One common method is the nucleophilic addition of ammonia to an isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide . Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source .
Industrial Production Methods
Industrial production of this compound can be achieved through a scalable synthesis method that involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学研究应用
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- has several scientific research applications, including:
作用机制
The mechanism of action of urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity .
相似化合物的比较
Similar Compounds
Urea, N-(aminoiminomethyl)-N′-(4-nitrophenyl)-: Similar structure but lacks the sulfonyl group.
Urea derivatives of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: Similar antimicrobial properties.
Uniqueness
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- is unique due to the presence of both nitrophenyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
20567-02-6 |
|---|---|
分子式 |
C14H13N5O5S |
分子量 |
363.35 g/mol |
IUPAC 名称 |
1-(diaminomethylidene)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea |
InChI |
InChI=1S/C14H13N5O5S/c15-13(16)18-14(20)17-9-1-5-11(6-2-9)25(23,24)12-7-3-10(4-8-12)19(21)22/h1-8H,(H5,15,16,17,18,20) |
InChI 键 |
MTJALPBZRQUOPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


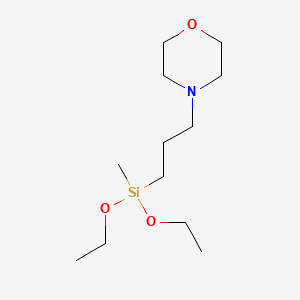
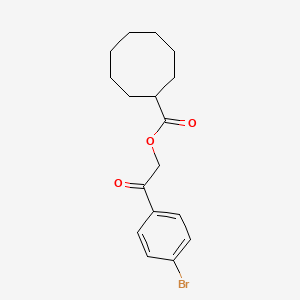
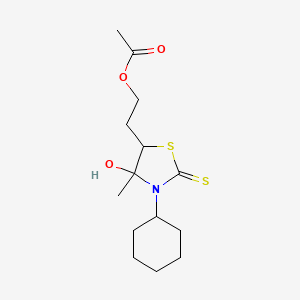
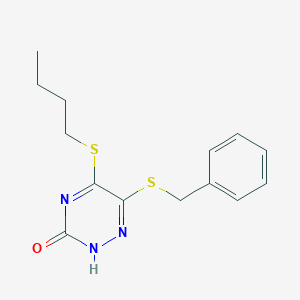
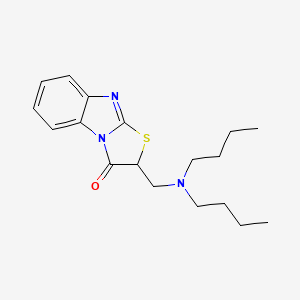
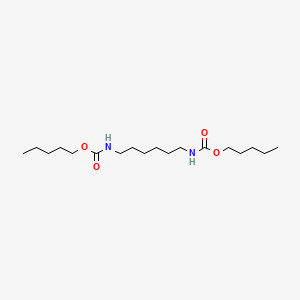
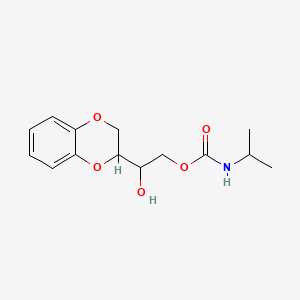
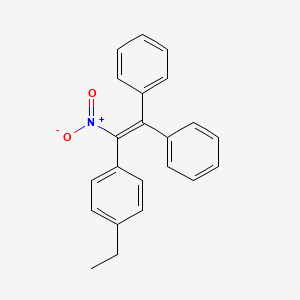
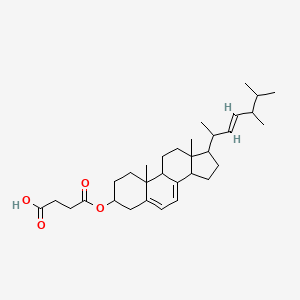
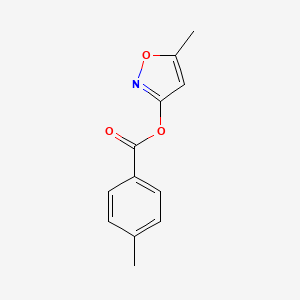
![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)
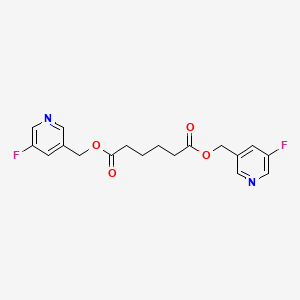
amino}benzoic acid](/img/structure/B14705315.png)
